molecular formula C17H18O2 B1273266 3-[4-(4-Methylphenyl)phenoxy]butan-2-one CAS No. 449737-08-0

3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Cat. No. B1273266
M. Wt: 254.32 g/mol
InChI Key: USGMPPFPANVKLJ-UHFFFAOYSA-N
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Description

The compound "3-[4-(4-Methylphenyl)phenoxy]butan-2-one" is a synthetic organic molecule that is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of chromenes and chroman derivatives, as well as the synthesis of compounds with substituted phenyl groups, are relevant to understanding the chemical behavior and synthesis pathways that might be applicable to "3-[4-(4-Methylphenyl)phenoxy]butan-2-one" .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed cyclization reactions, as well as one-pot synthesis methods under solvent-free conditions using catalysts like K10 montmorillonite . For example, the reaction of 2-(3-methyl-2-butenyl)phenol with PdCl2 leads to the formation of six-membered chromene products . Similarly, the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones suggests that a similar approach could potentially be adapted for the synthesis of "3-[4-(4-Methylphenyl)phenoxy]butan-2-one" .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as NMR and X-ray crystallography . For instance, the structure of a compound with a hydroxyphenyl group has been analyzed to show tautomerism between phenol and quinone forms . The crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides detailed information about the spatial arrangement of atoms in the crystal lattice . These studies are crucial for understanding the molecular geometry and potential reactivity of "3-[4-(4-Methylphenyl)phenoxy]butan-2-one".

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of heterocycles and the use of synthons for regiospecific synthesis . For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been used as a synthon for the synthesis of various five and six-membered heterocycles . This indicates that "3-[4-(4-Methylphenyl)phenoxy]butan-2-one" may also participate in cyclocondensation reactions to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using methods such as IR, NMR, and elemental analysis . For instance, monophenylarsenic(III) derivatives have been characterized to determine their molecular weight and spectral properties . The synthesis of 2-(trifluoromethyl)butan-4-olides and their subsequent characterization highlight the importance of selective reduction and cyclization reactions in determining the physical properties of the final products . These methods could be applied to determine the properties of "3-[4-(4-Methylphenyl)phenoxy]butan-2-one".

Scientific Research Applications

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

    • Application Summary : This compound is a new hybrid compound of chalcone-salicylate synthesized using a linker mode approach . It has been studied for its potential as an anticancer agent .
    • Methods of Application : The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation to explore its potency against breast cancer .
    • Results : The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
  • Peripherally Tetra-Substituted Phthalocyanine Bearing 3-(4-{[3-(Trifluoromethyl)Benzyl]Oxy}Phenyl)Propan-1-Ol

    • Application Summary : This compound is a novel peripherally tetra substituted phthalocyanine synthesized for its potential applications in electrochemical technologies .
    • Methods of Application : The compound was synthesized and characterized by IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopies and elemental analysis . Its electrochemical properties were studied using various electrochemical techniques in DMF on a glassy carbon electrode .
    • Results : The electrochemical and spectroelectrochemical investigation of the phthalocyanines showed that the complexes have either metal based or ligand-based diffusion controlled electron transfer properties . The color changes during spectral changes of redox species were recorded with in situ electrocolorimetric measurements .
  • 4-(4-Methoxyphenyl)-3-buten-2-one

    • Application Summary : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in proteomics research are not provided in the source .
    • Results : The outcomes obtained from the use of this compound in proteomics research are not provided in the source .
  • 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one

    • Application Summary : This compound has been identified as a substance of very high concern because of its toxic properties .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in toxicology are not provided in the source .
    • Results : The outcomes obtained from the use of this compound in toxicology are not provided in the source .
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

    • Application Summary : This compound is a new hybrid compound of chalcone-salicylate synthesized using a linker mode approach . It has been studied for its potential as an anticancer agent .
    • Methods of Application : The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation to explore its potency against breast cancer .
    • Results : The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
  • 4-(4-Methoxyphenyl)-3-buten-2-one

    • Application Summary : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Methods of Application : The specific methods of application or experimental procedures for this compound in proteomics research are not provided in the source .
    • Results : The outcomes obtained from the use of this compound in proteomics research are not provided in the source .

Safety And Hazards

The safety information and potential hazards associated with 3-[4-(4-Methylphenyl)phenoxy]butan-2-one are not specified in the search results.


Future Directions

The future directions or potential applications of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one are not specified in the search results.


Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed information, please refer to scientific literature or safety data sheets.


properties

IUPAC Name

3-[4-(4-methylphenyl)phenoxy]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12-4-6-15(7-5-12)16-8-10-17(11-9-16)19-14(3)13(2)18/h4-11,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMPPFPANVKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383130
Record name 3-[4-(4-methylphenyl)phenoxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Methylphenyl)phenoxy]butan-2-one

CAS RN

449737-08-0
Record name 3-[4-(4-methylphenyl)phenoxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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